methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
“Methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate” is a complex organic compound. It is likely to be a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their virtually unlimited synthetic and pharmacological potential, and have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and similar compounds . An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure. The compound may react with various electrophilic reagents due to the presence of an active methylene group .Scientific Research Applications
Synthesis and Biological Activity
The compound is utilized as a precursor in synthesizing novel heterocyclic compounds with potential biological activities. For instance, research demonstrates the synthesis of various heterocyclic derivatives, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties. These derivatives are explored for their cyclooxygenase inhibition and have shown significant activity, with some compounds exhibiting COX-2 selectivity indices comparable to standard drugs, suggesting their potential as medicinal agents (Abu-Hashem et al., 2020).
Antimicrobial Evaluation
Further research into thiazolopyrimidin derivatives reveals their application in antimicrobial studies. Compounds synthesized from similar chemical frameworks have been evaluated for their antimicrobial properties. Some derivatives have been tested in vitro for their efficacy against bacterial and fungal strains, demonstrating the potential of these compounds in addressing microbial resistance issues (El-Hag Ali et al., 2005).
Hypoglycemic Agents
Another significant application is in the development of hypoglycemic agents. Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives synthesized from related compounds have been evaluated as glucokinase activators, demonstrating dual-acting hypoglycemic effects by activating both GK and PPARγ. This underscores their potential in diabetes management, offering a new avenue for therapeutic intervention (Song et al., 2011).
Mechanism of Action
The mechanism of action of this compound is likely to be related to its interactions with biological targets. Thiazolo[3,2-a]pyrimidines have been used in the synthesis of a wide range of biologically active substances, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .
Future Directions
The future research directions for this compound could involve further exploration of its synthetic and pharmacological potential. Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines, this compound could be a starting point for the synthesis of new, potentially biologically active derivatives .
Properties
IUPAC Name |
methyl 1-[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-10-7-14(21)19-12(9-24-16(19)17-10)8-13(20)18-5-3-11(4-6-18)15(22)23-2/h7,11-12H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCFHVAUKKSHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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